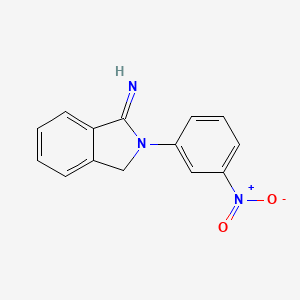

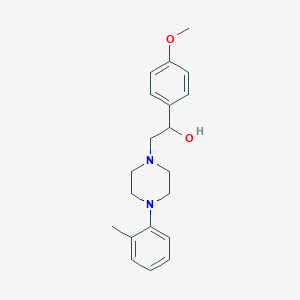

![molecular formula C17H12N2O B2490854 3-(Naphtho[1,2-d][1,3]oxazol-2-yl)aniline CAS No. 874999-97-0](/img/structure/B2490854.png)

3-(Naphtho[1,2-d][1,3]oxazol-2-yl)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of derivatives related to "3-(Naphtho[1,2-d][1,3]oxazol-2-yl)aniline" often involves multi-step organic reactions, including condensation and cyclization processes. For example, a novel synthesis method for dihydro-2H-naphtho[2,1-e][1,3]oxazine derivatives has been reported, utilizing zirconyl(IV) chloride as a catalyst, indicating the potential pathways that might be adapted for the synthesis of the target compound (Kategaonkar et al., 2010).

Molecular Structure Analysis

The molecular structure of "this compound" derivatives can be elucidated through spectroscopic techniques. Studies have focused on the photophysical behavior of related compounds, highlighting the significance of molecular structure in determining their electronic and optical properties (Phatangare et al., 2013).

Chemical Reactions and Properties

The chemical reactions involving naphtho[1,2-d][1,3]oxazole derivatives are diverse, including cycloadditions, oxidations, and substitutions. These reactions are crucial for modifying the compound's chemical structure and, consequently, its physical and chemical properties (Rodphon et al., 2022).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Synthesis of ESIPT Molecules

Novel ESIPT (Excited State Intramolecular Proton Transfer) molecules containing naphtho[1,2-d][1,3]oxazol-2-yl units were synthesized and characterized for their photo-physical properties. These molecules exhibit unique absorption and dual emission properties (Satam et al., 2012).

Photophysical Behavior Study

A specific compound, fluorescent 2-(4-benzo[d]oxazol-2-yl)naphtho[1,2-d]oxazol-2-yl)phenol, was synthesized and its photophysical behavior was studied. This research highlights its sensitivity to micro-environments and large Stokes shift due to Excited State Intramolecular Proton Transfer (Phatangare et al., 2013).

Synthesis of 2-Substituted Naphtho[1,2-d]oxazole Derivatives

A range of 2-substituted naphtho[1,2-d]oxazole derivatives were synthesized, showcasing their potential for biological and photochromatic activities. These derivatives are considered important in research for synthesizing bioactive structures (Kumar et al., 2020).

Photophysical and Biological Activities

Fluorescent Properties and Antimicrobial Activity

Synthesized 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole derivatives exhibited fluorescent properties and were evaluated for their antibacterial and antifungal activities, demonstrating potential in both photophysical and biological applications (Phatangare et al., 2013).

Antimicrobial and Antioxidant Activities

Novel 3,4-dihydro-3-substituted-2H-naphtho[2,1-e][1,3]oxazine derivatives were synthesized and showed significant antibacterial and antifungal activity, highlighting their potential in medicinal applications (Kategaonkar et al., 2010).

Eco-Friendly Synthesis and Biological Activities

Eco-friendly synthesis of dihydro-2H-benzo- and naphtho-1,3-oxazine derivatives demonstrated notable antimicrobial effects, showcasing the potential of these compounds in developing eco-friendly pharmaceutical agents (Mathew et al., 2010).

Zukünftige Richtungen

The future directions for “3-(Naphtho[1,2-d][1,3]oxazol-2-yl)aniline” could involve further exploration of its potential biological activities, given the promising results seen with similar compounds . Additionally, more research could be done to optimize its synthesis and understand its chemical reactions.

Wirkmechanismus

Target of Action

Oxazole derivatives, which include this compound, have been reported to exhibit a wide spectrum of biological activities . This suggests that the compound may interact with multiple targets, depending on the specific functional groups present.

Mode of Action

Oxazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds and hydrophobic interactions . The presence of the naphtho[1,2-d][1,3]oxazol-2-yl group may also influence the compound’s interaction with its targets.

Biochemical Pathways

Given the broad range of biological activities associated with oxazole derivatives , it is likely that this compound could influence multiple pathways.

Result of Action

Oxazole derivatives have been associated with a variety of biological activities, suggesting that this compound could have multiple effects at the molecular and cellular levels .

Eigenschaften

IUPAC Name |

3-benzo[e][1,3]benzoxazol-2-ylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O/c18-13-6-3-5-12(10-13)17-19-16-14-7-2-1-4-11(14)8-9-15(16)20-17/h1-10H,18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQDUEWAUWWGTOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2N=C(O3)C4=CC(=CC=C4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2490773.png)

![N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-2,2-diphenylacetamide](/img/structure/B2490775.png)

![2-[Cyclopropylmethyl-[2-methoxy-1-(5-methylfuran-2-yl)ethyl]amino]ethanesulfonyl fluoride](/img/structure/B2490781.png)

![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2490782.png)

![[6-(Difluoromethyl)pyridin-3-YL]methanamine](/img/structure/B2490784.png)

![Methyl 1'-methyl-5-nitro-2-oxo-1,2-dihydrospiro[indole-3,2'-pyrrolidine]-4'-carboxylate](/img/structure/B2490790.png)

![N-(3-(methylsulfonamido)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2490791.png)

![4-Bromo-2-{[(3,4-dichlorophenyl)amino]methyl}phenol](/img/structure/B2490792.png)

![N-(2-chloro-4-fluorophenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2490793.png)